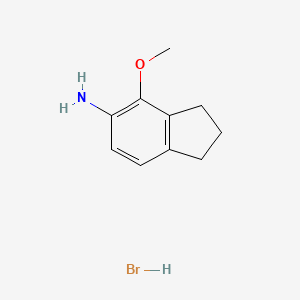

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide

Description

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide is a bicyclic amine derivative featuring a five-membered indene ring fused with a partially saturated six-membered ring. The methoxy group at position 4 and the primary amine at position 5 are critical for its pharmacological interactions, particularly in cereblon (CRBN)-dependent pathways, as seen in its structural analogues . Its hydrobromide salt enhances solubility and stability, making it suitable for therapeutic applications.

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-5-amine;hydrobromide |

InChI |

InChI=1S/C10H13NO.BrH/c1-12-10-8-4-2-3-7(8)5-6-9(10)11;/h5-6H,2-4,11H2,1H3;1H |

InChI Key |

QTEFVHYKMIGAEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxy-2,3-dihydro-1H-indene.

Amination: The indene derivative undergoes amination using ammonia or an amine source under suitable conditions to introduce the amine group.

Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations

- 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1251922-71-0): Substituents: Bromine at position 4, amine at position 1 (vs. methoxy at 4 and amine at 5 in the target compound). The amine position shift (1 vs. 5) may disrupt CRBN-binding interactions observed in similar scaffolds .

(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1079742-66-7) :

- 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine (CAS 2260959-53-1): Substituents: Bromine at position 5, fluorine at position 5.

Ring Expansion Analogues

- (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-82-8) :

Physicochemical Properties

- Solubility : Hydrobromide and hydrochloride salts improve aqueous solubility vs. free bases. For example, 4-Methoxy-2,3-dihydro-1H-inden-5-amine HBr has higher solubility than its neutral analogue (CAS 676265-54-6, C₉H₁₀BrN) .

- Lipophilicity : Methoxy groups (logP ~1.5) reduce lipophilicity compared to bromine (logP ~2.8), affecting blood-brain barrier penetration .

Biological Activity

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide is a chiral amine compound with significant potential in medicinal chemistry due to its unique indane structure and methoxy substitution. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12BrN

- Molecular Weight : 228.14 g/mol

- Structure : The compound features a methoxy group at the 4-position of the indane framework, contributing to its biological activity.

Research indicates that 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide exhibits biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be pivotal in various biochemical pathways.

- Receptor Binding : Interaction studies reveal that it binds to certain receptors, influencing physiological responses relevant to therapeutic effects.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been documented in several studies. For instance, it has been evaluated for its potential to modulate the activity of monoamine transporters, which are crucial in neurotransmitter regulation.

Receptor Interaction

Binding studies have demonstrated that 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide interacts with various receptors involved in neurotransmission and cellular signaling pathways. This interaction is essential for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences with other compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 1.00 | Similar structure with a different methoxy position |

| 5-Methoxy-2,3-dihydro-1H-inden-2-amines | 0.92 | Variation in methoxy positioning affecting properties |

| (R)-6-Methoxy-2,3-dihydro-1H-indene hydrochloride | 0.90 | Chiral variant with distinct biological activities |

| 5-Methoxy-indanamine | 0.90 | Related structure with potential medicinal uses |

Study on Neurotransmitter Reuptake

A study evaluated the compound's effectiveness as a reuptake inhibitor for dopamine and norepinephrine transporters. Results indicated that it could enhance neurotransmitter availability in synaptic clefts, potentially improving mood and cognitive function .

Hepatotoxicity Assessment

Another research effort focused on assessing the hepatotoxicity of this compound in vitro using primary rat hepatocyte cultures. The findings suggested minimal hepatotoxic effects, indicating a favorable safety profile for further pharmacological exploration .

Applications in Medicinal Chemistry

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide is being investigated for various therapeutic applications:

- Antidepressant Properties : Due to its interaction with monoamine transporters.

- Potential Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

- Building Block for Pharmaceuticals : Its unique structure allows for modifications that can lead to new drug candidates.

Q & A

Basic: What synthetic routes are recommended for the laboratory-scale preparation of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the indene core. Key steps include:

- Methoxy Introduction : Electrophilic aromatic substitution (EAS) using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to install the methoxy group at the 4-position.

- Amine Functionalization : Reductive amination or nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the primary amine at the 5-position .

- Hydrobromide Salt Formation : Reaction of the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.

Critical Considerations : - Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) to ensure >95% purity.

- Monitoring reaction progress with TLC or HPLC to avoid over-bromination or side reactions .

Basic: Which analytical techniques are essential for confirming the structural identity of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL or similar software resolves bond lengths, angles, and salt formation (HBr coordination) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₀H₁₃NO·HBr).

Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

Contradictions often arise from pharmacokinetic (PK) variability or model-specific factors:

- Experimental Design Adjustments :

- Dosage Optimization : Conduct dose-response studies in vivo to account for metabolic clearance (e.g., CYP450 interactions) not observed in vitro .

- Species-Specific Metabolism : Use microsomal stability assays (e.g., liver microsomes from rodents vs. humans) to identify interspecies differences in metabolite profiles .

- Data Normalization : Apply statistical methods (e.g., ANOVA with post-hoc tests) to control for batch-to-batch variability in compound purity or solvent effects .

- Mechanistic Follow-Up : Use target engagement assays (e.g., SPR or radioligand binding) to confirm whether observed in vivo effects correlate with direct target modulation .

Advanced: What strategies improve the blood-brain barrier (BBB) penetration of 4-Methoxy-2,3-dihydro-1H-inden-5-amine derivatives for CNS-targeted research?

Methodological Answer:

- Structural Modifications :

- Lipophilicity Adjustment : Introduce fluorine substituents (meta to the amine) to enhance logP without compromising solubility. Monitor via calculated partition coefficients (cLogP) .

- Prodrug Design : Convert the amine to a tert-butoxycarbonyl (Boc) protected analog, which hydrolyzes in vivo to release the active form .

- In Silico Modeling : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict BBB permeability based on polar surface area (<90 Ų) and P-glycoprotein substrate potential .

- In Vivo Validation : Perform pharmacokinetic studies in rodents with CSF sampling to measure brain-to-plasma ratios, ensuring alignment with computational predictions .

Advanced: How can computational methods elucidate the reaction mechanisms of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide in catalytic processes?

Methodological Answer:

- Density Functional Theory (DFT) Calculations :

- Model transition states for key reactions (e.g., amine bromination) to identify rate-determining steps and optimize catalyst selection (e.g., Pd vs. Cu) .

- Calculate Gibbs free energy profiles to predict regioselectivity in electrophilic substitutions (e.g., bromine addition at the 5-position vs. competing sites) .

- Molecular Docking : Screen the compound against target proteins (e.g., GPCRs or kinases) to rationalize structure-activity relationships (SAR) observed in biological assays .

- Machine Learning : Train models on existing reaction data to predict optimal solvent systems (e.g., DMF vs. THF) for maximizing yield in novel synthetic pathways .

Advanced: What protocols mitigate oxidative degradation of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide during long-term storage?

Methodological Answer:

- Stability Studies :

- Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., N-oxide formation).

- Formulation Strategies :

- Lyophilization with cryoprotectants (e.g., trehalose) to reduce hydrolytic degradation in aqueous solutions.

- Storage under inert gas (argon) in amber vials to prevent photooxidation of the methoxy group .

- Analytical Mitigation : Use UPLC-QTOF to characterize degradation pathways and adjust storage conditions (e.g., pH-controlled buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.